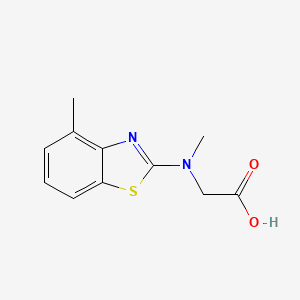

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine

Description

Infrared (IR) Spectroscopy

IR spectra reveal functional group vibrations:

- C=N stretch : 1580–1620 cm⁻¹ (thiazole ring).

- C–S stretch : 690–710 cm⁻¹.

- Carboxyl O–H stretch : 2500–3300 cm⁻¹ (broad, –COOH).

- N–H bend : 1540–1650 cm⁻¹ (tertiary amine).

Table 2: Key IR absorptions

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C=N | 1605 | Thiazole ring stretch |

| C–S | 705 | Thiazole C–S vibration |

| O–H | 2650 | Carboxyl dimerization |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) :

- δ 2.42 (s, 3H, CH₃ on benzothiazole).

- δ 3.12 (s, 3H, N–CH₃).

- δ 3.85 (s, 2H, CH₂ of glycine).

- δ 7.25–7.85 (m, 3H, aromatic protons).

- ¹³C NMR :

- δ 171.2 (COOH), δ 162.4 (C=N), δ 24.1 (N–CH₃).

Table 3: NMR spectral data

| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 2.42 | Singlet | 3H | Benzothiazole CH₃ |

| ¹H | 3.12 | Singlet | 3H | N–CH₃ |

| ¹³C | 171.2 | - | - | Carboxyl carbon |

Mass Spectrometry (MS)

- Molecular ion peak : m/z 236.1 [M]⁺.

- Fragmentation :

- m/z 177.0 (benzothiazole fragment after glycine loss).

- m/z 149.1 (demethylation product).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous benzothiazole derivatives (e.g., ) reveal:

- Crystal system : Monoclinic, space group P2₁/c.

- Dihedral angles : 78.56° between benzothiazole and substituent planes, indicating limited conjugation with the glycine unit.

- Hydrogen bonding : Intramolecular N–H···N interactions (2.42 Å) between the glycine amine and thiazole nitrogen.

Table 4: Crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 10.56 Å |

| Dihedral angle | 78.56° |

Conformational flexibility arises from rotation around the C–N bond linking glycine to the benzothiazole, with energy minima favoring planar and non-planar states depending on solvent polarity .

Properties

IUPAC Name |

2-[methyl-(4-methyl-1,3-benzothiazol-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-4-3-5-8-10(7)12-11(16-8)13(2)6-9(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJQMJLUXFEBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239975 | |

| Record name | Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352999-54-2 | |

| Record name | Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-methyl-N-(4-methyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring. This intermediate is then reacted with N-methylglycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like copper(I) oxide or other suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring is substituted with different functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is in cancer therapy. Studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit cancer cell proliferation by interfering with various biochemical pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or proteins that are crucial for cancer cell survival. For example, some derivatives have been shown to inhibit protein synthesis and disrupt the replication of cancer cells by interacting with DNA .

Case Study: In Vitro Testing

A study conducted by the National Cancer Institute evaluated several benzothiazole derivatives, including this compound, against various cancer cell lines. The results indicated a notable inhibition rate in leukemia and CNS cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Beyond anticancer effects, this compound has demonstrated antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacterial and fungal strains. This activity is attributed to their ability to disrupt cellular processes in microorganisms .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Benzothiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Environmental Applications

Benzothiazole derivatives like this compound are being investigated for their potential use in bioremediation processes. Their ability to interact with heavy metals and organic pollutants makes them suitable candidates for environmental cleanup efforts .

Industrial Applications

In industrial settings, this compound can serve as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to be utilized in the development of new materials with enhanced properties such as increased stability and effectiveness in various applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in cell growth and differentiation. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

- Solubility and Stability : The 4-methylsulfonyl derivative (C₁₁H₁₂N₂O₄S₂) exhibits higher polarity than the 4-methyl analog, improving aqueous solubility but requiring low-temperature storage (-20°C) .

- Pharmacological Potential: While pharmacological data is scarce in the provided evidence, trifluoromethyl and trifluoromethoxy derivatives are frequently explored in drug discovery due to their bioavailability and metabolic resistance .

Discrepancies and Limitations

- Data Gaps : Key properties like melting points, boiling points, and biological activity are largely unreported, emphasizing the need for further experimental characterization.

Biological Activity

N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview and Synthesis

This compound belongs to the class of benzothiazoles, which are known for their aromatic heterocyclic structure. The compound is synthesized through the reaction of 2-mercaptoaniline with an appropriate acid chloride, resulting in a compound with the molecular formula and a molecular weight of approximately 220.29 g/mol.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity by binding to active sites, which can lead to inhibition or activation depending on the target enzyme.

- Fluorescent Probes : It has potential applications as a fluorescent probe for biological imaging, enhancing visualization of cellular processes.

- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits antimicrobial effects and has potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed significant antiproliferative effects against various cancer cell lines. The IC50 values ranged from 19.9 µM to 75.3 µM depending on the specific cell line tested .

- Mechanism of Action in Cancer Cells : The compound's mechanism involves the inhibition of key signaling pathways that regulate cell growth and survival. For instance, it has been shown to interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Table 1: Biological Activity Summary

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 43.9 |

| OVCAR-3 | 31.5 |

| COV318 | 75.3 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)glycine, and how do reaction conditions influence yield?

- Methodology :

- Use palladium-catalyzed cross-coupling or nucleophilic substitution to assemble the benzothiazole core. Glycine derivatives can be introduced via alkylation or condensation reactions under inert conditions (Schlenk techniques, ).

- Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : Use - and -NMR to confirm glycine methyl groups and benzothiazole substituents. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Q. How does the methyl group at the 4-position of the benzothiazole ring influence physicochemical properties?

- Experimental Design :

- Compare solubility, logP, and melting points of analogs (e.g., 4-methyl vs. 4-methoxy derivatives).

- Use computational tools (e.g., Gaussian) to model steric and electronic effects .

- Key Finding : The 4-methyl group enhances lipophilicity (logP = 2.95) and thermal stability (mp > 200°C) compared to polar methoxy analogs .

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity of this compound?

- Methodology :

- Perform molecular docking (AutoDock Vina) against targets like S1P1 receptors, leveraging structural analogs from agonist studies .

- Use MD simulations (GROMACS) to assess stability in lipid bilayers.

- Data Insight : The glycine moiety’s flexibility allows conformational adaptation to hydrophobic binding pockets, as seen in S1P1 agonist SAR .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

- Methodology :

- Grow single crystals via slow evaporation (acetonitrile/water).

- Refine structures using SHELXL , focusing on hydrogen bonding and torsion angles.

Q. What advanced chromatographic methods quantify trace impurities in synthesized batches?

- Methodology :

- Employ UPLC-MS (Waters ACQUITY) with a C18 column and 0.1% formic acid mobile phase. Validate using glycine quantification protocols .

- Detect impurities <0.1% via MRM transitions.

- Data Table :

| Impurity | Retention Time (min) | m/z | Source |

|---|---|---|---|

| Des-methyl analog | 8.2 | 265.1 | Incomplete alkylation |

| Oxidized thiazole | 10.5 | 297.0 | Air exposure |

Q. How do electron-withdrawing/donating substituents on the benzothiazole ring modulate fluorescence properties?

- Experimental Design :

- Synthesize analogs with -NO (electron-withdrawing) or -OCH (electron-donating) groups.

- Measure fluorescence intensity (λ = 350 nm, λ = 450 nm) and quantum yield .

Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the glycine methyl protons?

- Analysis : Dynamic rotational barriers in the N-methyl group may cause slow exchange, leading to splitting. Use variable-temperature NMR (−20°C to 50°C) to observe coalescence .

Q. How to address low reproducibility in benzothiazole ring closure reactions?

- Solution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.